molecular formula C13H18O10 B2402639 2,3,4-Tri-O-acetyl-beta-D-glucuronic acid methyl ester CAS No. 73464-50-3

2,3,4-Tri-O-acetyl-beta-D-glucuronic acid methyl ester

Cat. No.: B2402639
CAS No.: 73464-50-3
M. Wt: 334.277
InChI Key: CLHFNXQWJBTGBL-HKLXJQGRSA-N
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Description

2,3,4-Tri-O-acetyl-beta-D-glucuronic acid methyl ester is a chemical compound with the molecular formula C13H18O10 and a molecular weight of 334.28 g/mol . It is a derivative of glucuronic acid, which is a key component in the metabolism of various substances in the body. This compound is often used in organic synthesis and biochemical research due to its unique properties.

Scientific Research Applications

2,3,4-Tri-O-acetyl-beta-D-glucuronic acid methyl ester has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

It is known to be an intermediate for the synthesis of various glucuronide derivatives .

Mode of Action

It is known that it plays a crucial role in the synthesis of glucuronide derivatives . Glucuronides are often involved in drug metabolism, where they facilitate the elimination of various substances from the body.

Biochemical Pathways

The compound is involved in the glucuronidation pathway, a major phase II metabolic pathway in the body. Glucuronidation helps in the detoxification and elimination of potentially harmful compounds, including drugs and endogenous substances .

Pharmacokinetics

As an intermediate in the synthesis of glucuronide derivatives, it is likely to be rapidly metabolized and incorporated into these derivatives .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its role in the synthesis of glucuronide derivatives. These derivatives play a crucial role in the body’s ability to detoxify and eliminate various substances .

Action Environment

Environmental factors that could influence the compound’s action, efficacy, and stability include temperature and pH. For instance, the compound is recommended to be stored under inert gas at 2-8°C , suggesting that it may be sensitive to higher temperatures.

Future Directions

The compound has been used in various biochemical studies . It has been used to study the potential of water-soluble camptothecin glucuronide derivatives as a cancer prodrug monotherapy and antibody-directed enzyme prodrug therapy . This suggests potential future directions in the field of cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Tri-O-acetyl-beta-D-glucuronic acid methyl ester typically involves the acetylation of glucuronic acid derivatives. One common method includes the use of acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups at positions 2, 3, and 4.

Industrial Production Methods

Industrial production of this compound may involve similar acetylation processes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Tri-O-acetyl-beta-D-glucuronic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form glucuronic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Acetyl groups can be replaced using nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield glucuronic acid, while reduction can produce glucuronic alcohol derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4-Tri-O-acetyl-alpha-D-glucuronic acid methyl ester
  • 2,3,4-Tri-O-benzoyl-beta-D-glucuronic acid methyl ester
  • 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid methyl ester

Uniqueness

2,3,4-Tri-O-acetyl-beta-D-glucuronic acid methyl ester is unique due to its specific acetylation pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in selective synthetic applications and biochemical studies .

Properties

IUPAC Name

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-hydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O10/c1-5(14)20-8-9(21-6(2)15)11(22-7(3)16)13(18)23-10(8)12(17)19-4/h8-11,13,18H,1-4H3/t8-,9-,10-,11+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHFNXQWJBTGBL-HKLXJQGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)O)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)O)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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